molecular formula C16H11ClF2N8O B11507279 N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine

N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine

Cat. No.: B11507279
M. Wt: 404.8 g/mol
InChI Key: AJTQUYALKCVCPN-UHFFFAOYSA-N
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Description

N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorodifluoromethoxy group attached to a phenyl ring, and two imidazole groups attached to a triazine ring. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the chlorodifluoromethoxyphenyl precursor. This precursor is then reacted with various reagents to introduce the imidazole and triazine groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and imidazole-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H11ClF2N8O

Molecular Weight

404.8 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4,6-di(imidazol-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H11ClF2N8O/c17-16(18,19)28-12-3-1-11(2-4-12)22-13-23-14(26-7-5-20-9-26)25-15(24-13)27-8-6-21-10-27/h1-10H,(H,22,23,24,25)

InChI Key

AJTQUYALKCVCPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4)OC(F)(F)Cl

Origin of Product

United States

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